molecular formula C17H20N6O B2549455 3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2320861-52-5

3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2549455
CAS No.: 2320861-52-5
M. Wt: 324.388
InChI Key: RQNRZUMXGUMYNA-UHFFFAOYSA-N
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Description

3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a pyrrolo[2,3-d]pyrimidine moiety and a piperidinylmethoxy group. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which is then functionalized to introduce the piperidinylmethoxy group. The final step involves the methylation of the pyridazine ring. Reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

Scientific Research Applications

3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, such as Janus kinase 1 (JAK1), by binding to their active sites. This inhibition disrupts signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: A JAK inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.

    Baricitinib: Another JAK inhibitor with structural similarities.

    Ruxolitinib: Shares the pyridazine ring structure

Uniqueness

3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit JAK1 over other kinases makes it a promising candidate for targeted therapies .

Properties

IUPAC Name

4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-2-3-15(22-21-12)24-10-13-5-8-23(9-6-13)17-14-4-7-18-16(14)19-11-20-17/h2-4,7,11,13H,5-6,8-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNRZUMXGUMYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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